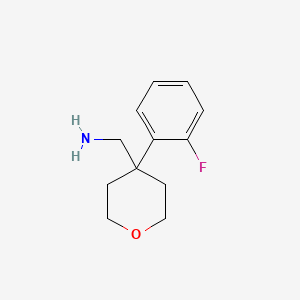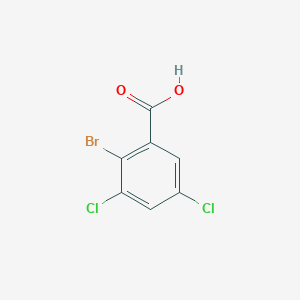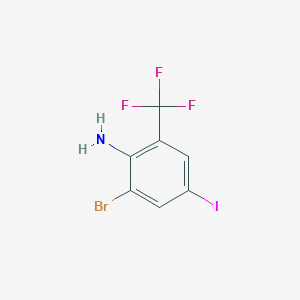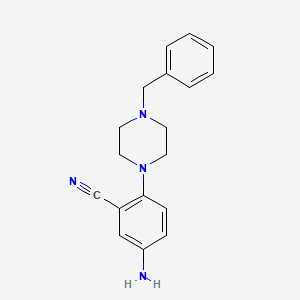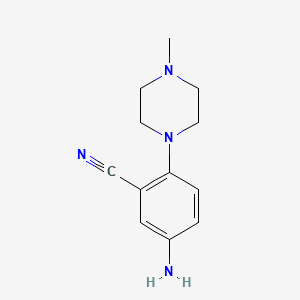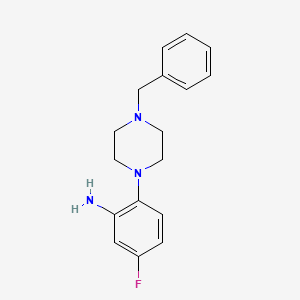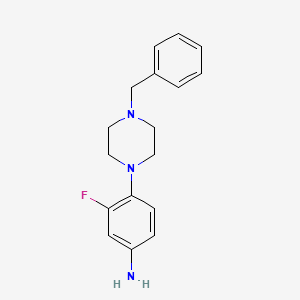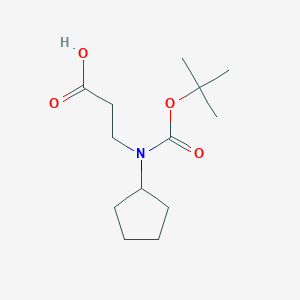
N-Boc-3-Cyclopentylamino-propionsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3-cyclopentylamino-propionic acid is a chemical compound widely used in scientific research. It is known for its versatile properties, making it ideal for drug synthesis, peptide chemistry, and pharmaceutical applications. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-Boc-3-cyclopentylamino-propionic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Peptide Chemistry: The compound is employed in the synthesis of peptides and proteins, where it serves as a building block.
Pharmaceutical Applications: It is used in the development of new drugs and therapeutic agents.
Industrial Applications: The compound finds use in various industrial processes, including the production of fine chemicals and specialty materials.
Vorbereitungsmethoden
The synthesis of N-Boc-3-cyclopentylamino-propionic acid typically involves the amidation of N-Boc-protected amines under mild conditions. One practical method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Analyse Chemischer Reaktionen
N-Boc-3-cyclopentylamino-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The Boc protecting group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of N-Boc-3-cyclopentylamino-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective and efficient synthesis of desired products. The compound’s effects are exerted through its ability to undergo various chemical transformations, which are essential for its applications in drug synthesis and peptide chemistry.
Vergleich Mit ähnlichen Verbindungen
N-Boc-3-cyclopentylamino-propionic acid can be compared with other similar compounds, such as:
- N-Boc-3-cyclohexylamino-propionic acid
- N-Boc-3-cycloheptylamino-propionic acid
- N-Boc-3-cyclooctylamino-propionic acid These compounds share similar structural features, including the Boc protecting group and the amino-propionic acid backbone. N-Boc-3-cyclopentylamino-propionic acid is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as drug synthesis and peptide chemistry.
Eigenschaften
IUPAC Name |
3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOCVWWQJRBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590453 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-01-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


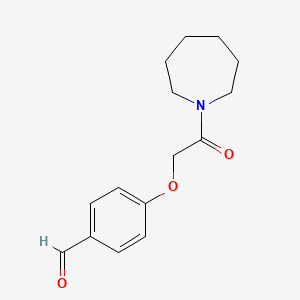
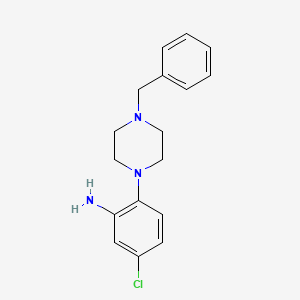
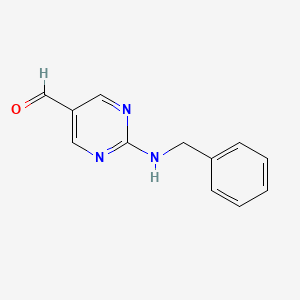
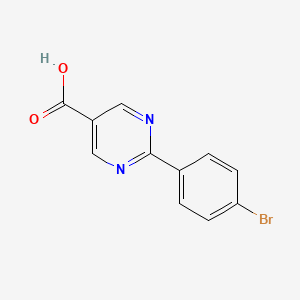
![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)
